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molecular formula C5H9NO2 B1581067 N-Methylacetoacetamide CAS No. 20306-75-6

N-Methylacetoacetamide

Cat. No. B1581067
M. Wt: 115.13 g/mol
InChI Key: ATWLCPHWYPSRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04207259

Procedure details

Altogether, the aqueous phase was subjected to chlorination five times. A total of 492 parts by weight of N-methylacetoacetamide (MMAA) of 99.5% strength, and 283.5 parts by weight of chlorine were used, and altogether 588.6 parts by weight of 97.4% N-methyl-α-chloracetoacetamide (MMCAA) were obtained, that is, 96.8% of the theoretical yield, calculated on reacted MMAA.
[Compound]
Name
492
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:8])[CH2:4][C:5]([CH3:7])=[O:6].[Cl:9]Cl>>[CH3:1][NH:2][C:3](=[O:8])[CH:4]([Cl:9])[C:5]([CH3:7])=[O:6]

Inputs

Step One
Name
492
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(CC(=O)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(C(C(=O)C)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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